molecular formula C11H11ClN2O2 B5881399 2-chloro-N'-(cyclopropylcarbonyl)benzohydrazide

2-chloro-N'-(cyclopropylcarbonyl)benzohydrazide

Cat. No.: B5881399
M. Wt: 238.67 g/mol
InChI Key: KXGPKFPKGBSIFK-UHFFFAOYSA-N
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Description

2-chloro-N’-(cyclopropylcarbonyl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a chloro group attached to the benzene ring and a cyclopropylcarbonyl group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(cyclopropylcarbonyl)benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with cyclopropylcarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for 2-chloro-N’-(cyclopropylcarbonyl)benzohydrazide would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(cyclopropylcarbonyl)benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetone).

Major Products

    Substitution: Formation of substituted benzohydrazides.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of azides or other oxidized products.

Scientific Research Applications

2-chloro-N’-(cyclopropylcarbonyl)benzohydrazide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antimicrobial agents.

    Materials Science: It can be utilized in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: It can be employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 2-chloro-N’-(cyclopropylcarbonyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth. The exact molecular pathways involved depend on the specific target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-benzohydrazide: Similar structure but lacks the cyclopropylcarbonyl group.

    3-Chloro-N’-(2-hydroxybenzylidene)benzohydrazide: Contains a hydroxybenzylidene group instead of the cyclopropylcarbonyl group.

Uniqueness

2-chloro-N’-(cyclopropylcarbonyl)benzohydrazide is unique due to the presence of both the chloro and cyclopropylcarbonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a broader range of chemical modifications and applications compared to similar compounds.

Properties

IUPAC Name

2-chloro-N'-(cyclopropanecarbonyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-9-4-2-1-3-8(9)11(16)14-13-10(15)7-5-6-7/h1-4,7H,5-6H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGPKFPKGBSIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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